2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione
Description
2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative characterized by a 5-chloro-1,2,3-thiadiazole substituent linked via a methoxyamino-methylidene group and a 4-chlorophenyl moiety at position 5 of the cyclohexane ring. Cyclohexane-1,3-dione derivatives are widely studied for their enzyme inhibitory properties, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD), due to their ability to chelate metal ions in enzyme active sites . This compound is synthesized via Michael addition reactions, a common strategy for cyclohexane-1,3-dione derivatives, followed by purification via column chromatography .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYJHFTXUOGGY-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Attachment of the Methoxy Group: The thiadiazole intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group.
Cyclohexane-1,3-dione Core Formation: The cyclohexane-1,3-dione core is synthesized separately through a Claisen condensation reaction involving ethyl acetoacetate and benzaldehyde.
Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the cyclohexane-1,3-dione derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as a bioactive molecule. Its thiadiazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as an anti-inflammatory or anticancer agent
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the cyclohexane-1,3-dione core can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives
Key Observations
Structural Impact on Activity: The 5-chloro-1,2,3-thiadiazole group in the target compound distinguishes it from other derivatives. Compared to Compound 5c, which lacks the thiadiazole moiety, the target compound’s unique substituent may confer improved specificity for HPPD or anticancer targets .
Synthetic Pathways :
- The target compound shares a common synthesis route (Michael addition) with other cyclohexane-1,3-dione derivatives . However, derivatives like Compound 7b require multi-step reactions involving α-halo compounds, which may reduce yield .
However, its thiadiazole group may alter binding kinetics compared to indole-based derivatives . Thiadiazole derivatives like Compound 7b also exhibit potent anticancer activity (IC50 ~1.61 μg/mL), supporting the therapeutic relevance of this scaffold .
Biological Activity
The compound 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a derivative of thiadiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanism of action.
Chemical Structure and Properties
The compound features a unique structure combining a thiadiazole ring with a chlorophenyl group and a cyclohexane dione moiety. This structural complexity may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₂S |
| Molecular Weight | 329.80 g/mol |
| CAS Number | Not available |
| Chemical Class | Thiadiazole derivative |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiadiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, potentially inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies show that derivatives of thiadiazoles have demonstrated activity against Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also shows potential antifungal properties, particularly against Candida albicans and Aspergillus niger.
A comparative analysis of similar compounds reveals that modifications to the thiadiazole structure can enhance or reduce antimicrobial efficacy.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast (MCF-7) and lung carcinoma (A549). Results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
- IC50 Values : The effective concentration required to inhibit cell growth (IC50) varies among different studies but generally falls within the low micromolar range (e.g., IC50 = 4.27 µg/mL for certain derivatives).
Case Studies
-
Study on Antimicrobial Activity :
- Researchers evaluated a series of thiadiazole derivatives for their antibacterial effects against Bacillus cereus and Salmonella typhi. The most active compounds exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk.
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Anticancer Evaluation :
- A study assessed the cytotoxic effects of various thiadiazole derivatives on human leukemia cell lines. Compounds with specific substitutions on the phenyl ring showed promising results with IC50 values as low as 0.28 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
